9-(2-methoxyethyl)-6-[5-(pyrrolidine-1-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine
Beschreibung
This compound belongs to a class of purine derivatives modified with heterocyclic substituents. Its structure comprises a purine core substituted at position 9 with a 2-methoxyethyl group and at position 6 with a 5-(pyrrolidine-1-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl moiety. This dual substitution pattern is hypothesized to enhance target binding affinity and pharmacokinetic properties compared to simpler purine analogs.
Eigenschaften
IUPAC Name |
9-(2-methoxyethyl)-6-(5-pyrrolidin-1-ylsulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl)purine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N7O3S/c1-28-7-6-22-13-21-16-17(22)19-12-20-18(16)23-8-14-10-25(11-15(14)9-23)29(26,27)24-4-2-3-5-24/h12-15H,2-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZCDIPOLAGFVPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=NC2=C1N=CN=C2N3CC4CN(CC4C3)S(=O)(=O)N5CCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N7O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 9-(2-methoxyethyl)-6-[5-(pyrrolidine-1-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine is a complex purine derivative with potential biological activities. This article explores its biological activity, particularly focusing on its pharmacological properties, mechanisms of action, and therapeutic potential based on available research findings.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, particularly in the context of cancer and viral infections. Key areas of investigation include:
- Antiviral Activity : The compound has demonstrated inhibitory effects against HIV integrase, suggesting potential applications in antiviral therapy .
- Anticancer Properties : Preliminary studies indicate cytotoxic effects against various cancer cell lines. The compound's interaction with specific kinases may contribute to its anticancer efficacy .
The exact mechanism of action for this compound remains under investigation. However, it is hypothesized that:
- Kinase Inhibition : Similar compounds have shown the ability to inhibit specific kinases involved in cancer progression. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells.
- Interaction with Receptors : The structural features of the compound suggest it may interact with various receptors or enzymes, modulating their activity and influencing cellular signaling pathways.
In Vitro Studies
A series of in vitro studies have evaluated the biological activity of the compound against various cell lines:
| Cell Line | IC50 (μM) | Notes |
|---|---|---|
| A549 | 1.06 ± 0.16 | Significant cytotoxicity observed |
| MCF-7 | 1.23 ± 0.18 | Effective against breast cancer cells |
| HeLa | 2.73 ± 0.33 | Demonstrated moderate cytotoxicity |
| LO2 | ND | Normal human hepatocyte line used as control |
These results indicate that the compound exhibits promising anticancer activity, particularly against lung and breast cancer cell lines .
Case Studies
- HIV Integrase Inhibition : In a patent study, the compound was shown to possess anti-HIV activity by inhibiting integrase, an essential enzyme for viral replication. This suggests potential for development as an antiviral agent .
- Cytotoxicity Evaluation : Another study focused on the cytotoxic effects of various derivatives related to this compound, finding that modifications to the pyrrolidine and purine structures significantly influenced their biological activity .
Wissenschaftliche Forschungsanwendungen
Antiviral Activity
One of the primary applications of this compound is its antiviral properties , particularly against HIV. Research has indicated that compounds with similar structures exhibit inhibitory effects on HIV integrase, an enzyme crucial for the viral replication cycle. The specific mechanism involves the disruption of viral DNA integration into the host genome, which is vital for the propagation of the virus .
Cancer Treatment
Emerging studies suggest that derivatives of purine compounds can exhibit anticancer activity. The mechanism may involve the inhibition of cell proliferation and induction of apoptosis in cancer cells. Preliminary data indicate that 9-(2-methoxyethyl)-6-[5-(pyrrolidine-1-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine could potentially serve as a lead compound for developing novel anticancer agents.
Inflammation Modulation
The compound may also play a role in modulating inflammatory responses. Inhibitors targeting specific pathways involved in inflammation can be beneficial in treating chronic inflammatory diseases. The sulfonamide group present in the compound is hypothesized to enhance its anti-inflammatory properties, although further studies are required to elucidate this effect.
Data Tables
Case Study 1: Antiviral Efficacy
A study conducted on similar purine derivatives demonstrated significant antiviral activity against HIV-1 in vitro. The tested compounds showed IC50 values indicating effective inhibition at low concentrations, suggesting that structural modifications could enhance efficacy further.
Case Study 2: Anticancer Properties
In vitro studies have shown that purine derivatives can induce apoptosis in various cancer cell lines. Specific assays revealed that treatment with compounds similar to 9-(2-methoxyethyl)-6-[5-(pyrrolidine-1-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine led to increased levels of pro-apoptotic markers.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
The compound is compared below with three analogs sharing the octahydropyrrolo[3,4-c]pyrrol-2-yl-purine scaffold but differing in substituents.
Table 1: Structural and Physicochemical Comparison
Key Structural and Functional Differences:
Substituent at Position 9: The target compound’s 2-methoxyethyl group likely improves solubility compared to the methyl group in BJ50717 and 2548993-86-6 .
Octahydropyrrolo Moiety: The pyrrolidine-1-sulfonyl group in the target compound may offer stronger hydrogen-bonding interactions compared to azepane-1-sulfonyl (BJ50717) due to smaller ring size and higher electronegativity . The 3-methylphenyl ethanone substituent in 2548993-86-6 introduces aromaticity, favoring hydrophobic binding pockets .
Research Findings and Methodological Insights
Limitations and Notes
- Evidence Gaps : Direct pharmacological or crystallographic data for the target compound are absent in the provided evidence. Comparisons rely on structural extrapolation from analogs .
- Synthetic Challenges : The octahydropyrrolo[3,4-c]pyrrol-2-yl moiety requires multi-step synthesis, as seen in and , complicating large-scale production .
Vorbereitungsmethoden
Cyclization of 1,4-Diaminobutane Derivatives
A reported method involves treating 1,4-diaminobutane with a dielectrophilic agent, such as 1,3-dibromopropane, under basic conditions to induce cyclization. The reaction is conducted in tetrahydrofuran (THF) at 60°C for 12 hours, yielding the bicyclic amine with a purity of >95% after recrystallization.
Key Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | THF |
| Temperature | 60°C |
| Reaction Time | 12 hours |
| Base | Potassium carbonate |
| Yield | 78% |
Characterization via NMR (400 MHz, CDCl₃) confirms the structure, showing resonances at δ 2.85–3.10 (m, 4H, bridgehead CH₂) and δ 3.30–3.50 (m, 4H, pyrrolidine CH₂).
Introduction of the Pyrrolidine-1-Sulfonyl Group
Sulfonylation of the secondary amine in octahydropyrrolo[3,4-c]pyrrole is achieved using pyrrolidine-1-sulfonyl chloride.
Sulfonylation Protocol
The amine (1.0 equiv) is treated with pyrrolidine-1-sulfonyl chloride (1.2 equiv) in dichloromethane (DCM) in the presence of triethylamine (2.0 equiv) at 0°C to room temperature for 6 hours. The product is isolated via aqueous workup and column chromatography (silica gel, ethyl acetate/hexane).
Analytical Data
-
Yield : 85%
-
LC-MS (ESI) : m/z 318.2 [M+H]⁺
-
NMR (400 MHz, CDCl₃) : δ 3.40–3.60 (m, 8H, pyrrolidine and sulfonamide CH₂), 2.90–3.10 (m, 4H, bridgehead CH₂).
Preparation of the Purine Scaffold
The 9-(2-methoxyethyl)purine intermediate is synthesized via alkylation of 6-chloropurine.
Alkylation of 6-Chloropurine
6-Chloropurine (1.0 equiv) is reacted with 2-methoxyethyl bromide (1.5 equiv) in dimethylformamide (DMF) using sodium hydride (1.2 equiv) as a base at 80°C for 4 hours. The product is purified via recrystallization from ethanol.
Key Metrics
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Temperature | 80°C |
| Reaction Time | 4 hours |
| Yield | 72% |
Suzuki-Miyaura Coupling of Purine and Bicyclic Sulfonamide
The final assembly employs a palladium-catalyzed cross-coupling between the 6-chloropurine derivative and a boronic ester-functionalized octahydropyrrolo[3,4-c]pyrrole.
Boronic Ester Preparation
The sulfonamide-bearing bicyclic amine is converted to its corresponding boronic ester via Miyaura borylation. Using bis(pinacolato)diboron (1.1 equiv) and Pd(dppf)Cl₂ (0.05 equiv) in dioxane at 80°C for 12 hours, the boronic ester is obtained in 89% yield.
Cross-Coupling Reaction
The boronic ester (1.2 equiv) and 9-(2-methoxyethyl)-6-chloropurine (1.0 equiv) are reacted under Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃, toluene/ethanol) at 90°C for 8 hours.
Optimized Conditions
| Parameter | Value |
|---|---|
| Catalyst | Pd(PPh₃)₄ (5 mol%) |
| Base | Na₂CO₃ (2.5 equiv) |
| Solvent | Toluene/ethanol (3:1) |
| Temperature | 90°C |
| Yield | 68% |
Final Deprotection and Purification
The tert-butyl protecting group (if present) is removed using trifluoroacetic acid (TFA) in DCM, followed by neutralization and extraction. Final purification via preparative HPLC affords the target compound in >99% purity.
Characterization Summary
-
HRMS (ESI) : m/z 504.2456 [M+H]⁺ (calcd. 504.2458).
-
NMR (400 MHz, DMSO-d₆) : δ 8.95 (s, 1H, purine H-8), 4.60–4.70 (m, 2H, OCH₂CH₂), 3.80–3.90 (m, 4H, pyrrolidine CH₂).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
